molecular formula C14H15N3O3 B2651109 Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034435-40-8

Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2651109
CAS RN: 2034435-40-8
M. Wt: 273.292
InChI Key: JIAXWNUZLRSDBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of pyridazin-3-one derivatives were designed, synthesized, and evaluated for their preclinical antidepressant effect . Another study reported the synthesis and evaluation of a series of new pyridazin-3-ones with furan moieties to test for their antimycobacterial and antifungal activities .


Molecular Structure Analysis

The structures of the target compounds were confirmed by elemental analysis and spectroscopic techniques (IR, mass, 1 H- and 13 C- NMR) . More detailed molecular structure analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

The aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. Further chemical reaction analysis would require more specific information about the intended reactions.

Scientific Research Applications

Future Directions

Given the potential therapeutic applications of this compound, future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in relevant models . Additionally, the development of analogs with improved properties could be a promising direction.

properties

IUPAC Name

furan-2-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-4-5-13(16-15-10)20-11-6-7-17(9-11)14(18)12-3-2-8-19-12/h2-5,8,11H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAXWNUZLRSDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

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